![molecular formula C19H23N3O3 B5310493 (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5310493.png)
(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone
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Overview
Description
(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone, also known as MMMP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. MMMP has shown promising results in various scientific research studies, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone involves the inhibition of various enzymes and proteins that are involved in the growth and development of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has also been shown to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone is its potent anti-tumor activity, which makes it a potential candidate for drug development. However, one of the limitations of (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has shown to exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone. One of the directions is to improve its solubility in water by modifying its chemical structure. Another direction is to study its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to investigate the potential side effects of (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone and its toxicity towards normal cells.
Conclusion:
In conclusion, (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has the potential to be a valuable candidate for drug development, and its future directions of research will continue to explore its potential in the field of medicinal chemistry.
Synthesis Methods
The synthesis of (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone involves several steps, including the reaction of 4-methoxy-2-methylphenol with 2-bromo-6-methoxypyrimidine, followed by the reaction with piperidine and then with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. (4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-15(24-2)6-7-16(13)19(23)14-5-4-8-22(11-14)17-10-18(25-3)21-12-20-17/h6-7,9-10,12,14H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSGILNTLJMTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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